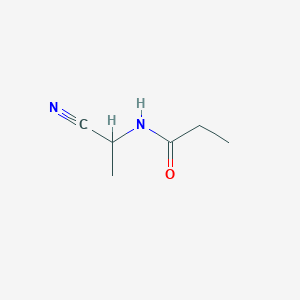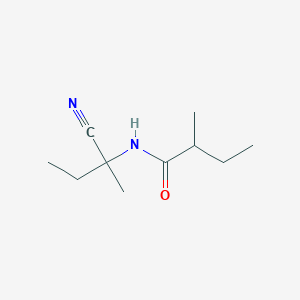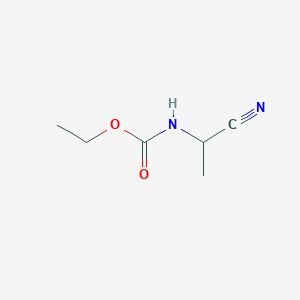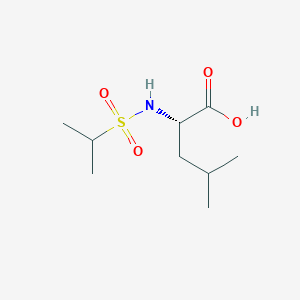![molecular formula C7H13N3O B7864529 cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7864529.png)
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a bicyclic compound that belongs to the class of pyrrolopyrroles. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective and proceeds through a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition . Another method involves the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization .
Analyse Chemischer Reaktionen
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromomaleimides, aminocrotonic acid esters, and azomethine ylides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with azomethine ylides and maleimides can lead to the formation of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines .
Wissenschaftliche Forschungsanwendungen
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of protein methyltransferases and glycosyltransferases . In medicine, it has shown promise as an agonist of various serotonin receptors and as an antagonist of integrin VLA-4 .
Wirkmechanismus
The mechanism of action of cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein methyltransferases, it binds to the active site of the enzyme and prevents the transfer of methyl groups to target proteins . As an agonist of serotonin receptors, it binds to the receptor and activates downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can be compared with other similar compounds such as tert-butyl cis-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate . While both compounds share a similar bicyclic structure, they differ in their functional groups and specific applications. For example, tert-butyl cis-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is used as a building block in organic synthesis and has different biological activities compared to this compound .
Eigenschaften
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-7(11)10-2-1-5-3-9-4-6(5)10/h5-6,9H,1-4H2,(H2,8,11)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRQVPSGSVQMQO-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone](/img/structure/B7864474.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B7864482.png)
![cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864490.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one](/img/structure/B7864504.png)
![(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864515.png)
![2-(3-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B7864521.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one](/img/structure/B7864522.png)
![cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7864536.png)
![cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864541.png)
![(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864544.png)
